Monoamine Oxidase Inhibition: 2.3–3.4× Higher Potency than Liquiritigenin
In a direct comparative study, ISL demonstrated significantly higher MAO inhibitory activity than its flavanone isomer liquiritigenin. The IC50 values for ISL were 13.9 µM (MAO-A) and 47.2 µM (MAO-B), compared to 32 µM and 104.6 µM for liquiritigenin, representing a 2.3× and 2.2× potency advantage respectively [1]. Against human MAO isoforms, ISL exhibited an IC50 of 0.68 µM for hMAO-A and 0.33 µM for hMAO-B with a competitive inhibition mechanism (Ki = 0.16 µM for hMAO-A) [2].
| Evidence Dimension | MAO-A IC50 |
|---|---|
| Target Compound Data | 13.9 µM (rat MAO-A); 0.68 µM (human MAO-A) |
| Comparator Or Baseline | Liquiritigenin: 32 µM (rat MAO-A) |
| Quantified Difference | 2.3× lower IC50 (higher potency) |
| Conditions | Rat liver mitochondrial MAO; recombinant human MAO-A |
Why This Matters
Higher potency enables lower working concentrations in neuroprotection assays and reduces compound consumption for equivalent inhibition.
- [1] Pan, X. et al. (2000). In vitro inhibition of rat monoamine oxidase by liquiritigenin and isoliquiritigenin isolated from Sinofranchetia chinensis. Acta Pharmacologica Sinica, 21(10): 949-953. View Source
- [2] Praveen Kumar, P. et al. (2021). Isoliquiritigenin, a potent human monoamine oxidase inhibitor. Scientific Reports, 11: 23524. View Source
